molecular formula C10H9ClFNO B13206359 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13206359
M. Wt: 213.63 g/mol
InChI Key: CSRICLBTPBWHRL-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-5-fluoroindole with 3,3-dimethyl-2-butanone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

7-chloro-5-fluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9ClFNO/c1-10(2)6-3-5(12)4-7(11)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

CSRICLBTPBWHRL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)F)Cl)NC1=O)C

Origin of Product

United States

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